![molecular formula C11H13Cl B1358908 2-Chloro-4-(3-methylphenyl)-1-butene CAS No. 731772-17-1](/img/structure/B1358908.png)
2-Chloro-4-(3-methylphenyl)-1-butene
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Overview
Description
2-Chloro-4-(3-methylphenyl)-1-butene, also known as 2C-4-Methyl-1-butene, is an organic compound belonging to the class of substituted alkenes. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 2C-4-Methyl-1-butene has been widely studied for its potential applications in various fields such as biochemistry, pharmacology, and material science.
Scientific Research Applications
Bioactivation and Metabolic Pathways
Bioactivation of 1-Chloro-2-Hydroxy-3-Butene : 1-Chloro-2-hydroxy-3-butene (CHB), a metabolite of 1,3-butadiene (a known carcinogen), is bioactivated by rat liver microsomes. This process involves converting CHB to 1-chloro-3-buten-2-one (CBO) and 1-chloro-3,4-epoxy-2-butanol (CEB) through cytochrome P450s. The study highlights the metabolism's Michaelis-Menten kinetics and identifies CBO as the dominant product, which is significant for understanding CHB's role in carcinogenicity and its potential use as a biomarker in exposure studies (Wang et al., 2018).
Chemical Reactions and Synthesis
Reactivity of Disilyne RSi≡SiR with π-Bonds : The study explores the reactions of 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne 1 with butenes and phenylacetylene. It reveals stereospecific reactions leading to disilacyclobutenes and a 1,2-disilabenzene derivative, providing insights into the reactivity of silicon compounds with π-bonds (Kinjo et al., 2007).
Reaction Kinetics and Mechanisms
Kinetics of Chlorine Atom Reactions with Alkenes : This research investigates the reaction kinetics of atomic chlorine with a series of alkenes, including 1-butene, cis-2-butene, and trans-2-butene. The study establishes a structure–reactivity scheme that considers the degree of alkyl substitution at the double bond and allylic carbons, offering valuable data for understanding atmospheric chemistry in marine boundary layers (Ezell et al., 2002).
Mechanism of Action
Target of Action
It is structurally similar to 3-chloro-4-methylphenyl isocyanate , which is an organic building block containing an isocyanate group . This suggests that the compound might interact with similar biological targets.
Mode of Action
Based on its structural similarity to 3-chloro-4-methylphenyl isocyanate , it might interact with its targets in a similar manner
Biochemical Pathways
A structurally similar compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This suggests that 2-Chloro-4-(3-methylphenyl)-1-butene might affect similar pathways.
properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-3-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBNONHIMLZSJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641122 |
Source
|
Record name | 1-(3-Chlorobut-3-en-1-yl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-17-1 |
Source
|
Record name | 1-(3-Chlorobut-3-en-1-yl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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